A Theoretical and Computational Guide to 2,6-Dimethylbenzenesulfonic Acid
A Theoretical and Computational Guide to 2,6-Dimethylbenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This technical guide provides an in-depth exploration of 2,6-dimethylbenzenesulfonic acid, focusing on its theoretical and computational characterization. While experimental data on this specific isomer is limited in publicly accessible literature, this document synthesizes established principles of aromatic sulfonation, quantum chemical methodologies, and structure-property relationships to offer a predictive and methodological framework for its study.
Introduction: The Significance of Steric Hindrance in Substituted Aromatics
2,6-Dimethylbenzenesulfonic acid, an isomer of xylenesulfonic acid, presents a unique case study in the influence of steric hindrance on the physicochemical properties and reactivity of arylsulfonic acids. The presence of two methyl groups ortho to the sulfonic acid moiety introduces significant steric congestion, which is expected to profoundly impact its conformational preferences, acidity, and interaction with biological targets. Understanding these effects through a theoretical lens is crucial for its potential application in areas such as catalysis, detergent formulation, and as a counterion in pharmaceutical sciences.
This guide will delve into the molecular architecture of 2,6-dimethylbenzenesulfonic acid, outline robust computational protocols for its in-silico analysis, and predict its spectroscopic and reactive behavior.
Molecular Structure and Physicochemical Properties: A Computational Perspective
The fundamental properties of 2,6-dimethylbenzenesulfonic acid can be reliably predicted using computational methods. The table below summarizes key computed descriptors, providing a quantitative foundation for understanding its behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₃S | PubChem[1] |
| Molecular Weight | 186.23 g/mol | PubChem[1] |
| IUPAC Name | 2,6-dimethylbenzenesulfonic acid | PubChem[1] |
| SMILES | CC1=C(C(=CC=C1)C)S(=O)(=O)O | PubChem[1] |
| InChIKey | BRETYAHLENMEAI-UHFFFAOYSA-N | PubChem[1] |
| XLogP3 | 1.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
These computed values suggest a molecule with moderate lipophilicity (XLogP3) and the capacity for hydrogen bonding, which will influence its solubility and interactions in protic solvents.
Conformational Analysis and Steric Effects
The steric clash between the bulky sulfonic acid group and the two ortho-methyl groups is the most defining structural feature of 2,6-dimethylbenzenesulfonic acid. This interaction forces the S-O bonds and the O-H bond of the sulfonic acid group to adopt specific conformations to minimize repulsion. A likely consequence is the rotation of the C-S bond to orient the sulfonic acid group out of the plane of the benzene ring.
Computational Methodology: A Framework for In-Silico Investigation
A robust theoretical investigation of 2,6-dimethylbenzenesulfonic acid necessitates the use of quantum chemical calculations. Density Functional Theory (DFT) is a powerful and cost-effective method for this purpose.
Proposed Computational Workflow
The following workflow is recommended for a comprehensive theoretical study:
Caption: A typical computational workflow for the theoretical study of 2,6-dimethylbenzenesulfonic acid.
Step-by-Step Protocol for DFT Calculations
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Structure Preparation: Obtain the initial 3D coordinates of 2,6-dimethylbenzenesulfonic acid, for instance, from its SMILES string.
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Conformational Sampling: Perform a preliminary conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers resulting from the rotation of the sulfonic acid group.
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Geometry Optimization: For each low-energy conformer, perform a full geometry optimization using a DFT functional such as B3LYP with a Pople-style basis set like 6-31G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules.
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Frequency Calculations: Perform frequency calculations at the same level of theory to verify that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, Gibbs free energy) and simulated vibrational spectra (IR and Raman).
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Electronic Property Analysis: From the optimized geometry, calculate key electronic properties such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential (ESP) mapped onto the electron density surface. These properties provide insights into the molecule's reactivity and intermolecular interaction sites.
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Spectroscopic Simulation: To aid in experimental characterization, simulate NMR chemical shifts (using the GIAO method) and electronic transitions (UV-Vis spectra) using Time-Dependent DFT (TD-DFT).
Theoretical Spectroscopic and Reactivity Analysis
Vibrational Spectroscopy (IR/Raman)
The calculated vibrational spectra are expected to show characteristic peaks for:
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O-H stretch: A broad band, typically in the 3200-2500 cm⁻¹ region, indicative of the acidic proton.
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S=O stretches: Strong, distinct peaks around 1350 cm⁻¹ (asymmetric) and 1150 cm⁻¹ (symmetric).
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C-S stretch: A weaker band in the 800-700 cm⁻¹ region.
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Aromatic C-H and C=C stretches: In their usual regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.
The steric hindrance from the methyl groups may cause slight shifts in these frequencies compared to less substituted arylsulfonic acids.
Reactivity Insights from Frontier Molecular Orbitals
The electronic properties of 2,6-dimethylbenzenesulfonic acid dictate its reactivity.
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HOMO: The Highest Occupied Molecular Orbital is likely to be localized on the electron-rich benzene ring, indicating that this is the site for electrophilic attack.
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LUMO: The Lowest Unoccupied Molecular Orbital is expected to be centered on the sulfonic acid group, particularly the sulfur atom, making it susceptible to nucleophilic attack.
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Electrostatic Potential (ESP): The ESP map will visually confirm the acidic nature of the sulfonic acid proton (a region of positive potential) and the electronegative character of the oxygen atoms (regions of negative potential).
Acidity and the Sulfonation/Desulfonation Equilibrium
Benzenesulfonic acids are strong acids due to the electron-withdrawing nature of the sulfonyl group.[2] The sulfonation of aromatic compounds is an electrophilic substitution reaction, typically involving sulfur trioxide (SO₃) as the electrophile.[3][4] This reaction is reversible.
Caption: The reversible sulfonation and desulfonation reaction of m-xylene.
The steric hindrance in 2,6-dimethylbenzenesulfonic acid likely influences this equilibrium. The bulky groups may destabilize the sulfonated product, potentially shifting the equilibrium towards the starting materials (desulfonation) under certain conditions, such as in the presence of dilute acid and heat.
Potential Applications and Future Research Directions
The unique steric environment of 2,6-dimethylbenzenesulfonic acid suggests several potential applications:
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Bulky Catalyst: It could serve as a sterically hindered acid catalyst in organic synthesis, potentially offering unique selectivity in reactions where controlling the approach to a catalytic site is important.
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Phase Transfer Catalyst: Its amphiphilic nature (hydrophilic sulfonic acid group and lipophilic dimethylbenzene moiety) makes it a candidate for phase transfer catalysis.
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Pharmaceutical Counterion: As a bulky, non-coordinating counterion, it could be used to improve the solubility and stability of basic drug molecules.
Future theoretical studies should focus on modeling the interaction of 2,6-dimethylbenzenesulfonic acid with solvents, metal ions, and active sites of enzymes to explore these potential applications in greater detail. Benchmarking computational predictions against experimental data, once available, will be crucial for validating the theoretical models presented here.
References
- Benchchem. (n.d.). 2,4-Dimethylbenzenesulfonic acid | 88-61-9.
- PubChem. (n.d.). 2,6-dimethylbenzenesulfonic Acid | C8H10O3S | CID 32878.
- Chemguide. (n.d.). The sulphonation of benzene - electrophilic substitution.
- Chemistry LibreTexts. (2019, June 5). 15.01.3: The Sulfonation of Benzene.
